molecular formula C9H9IN2 B7841439 6-Methyl-1,6-naphthyridin-6-ium;iodide

6-Methyl-1,6-naphthyridin-6-ium;iodide

Cat. No.: B7841439
M. Wt: 272.09 g/mol
InChI Key: JJXUXHWQITYHTH-UHFFFAOYSA-M
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Description

Fundamental Principles of N-Alkyl N-Heterocyclic Cations

N-heterocyclic compounds are cyclic organic molecules containing at least one nitrogen atom within the ring system. The nitrogen atom in these heterocycles possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for the facile alkylation of the nitrogen atom, a process known as quaternization. The reaction typically involves the treatment of the N-heterocycle with an alkyl halide, such as methyl iodide, leading to the formation of an N-alkyl N-heterocyclic cation. mdpi.comrsc.org This transformation results in a permanent positive charge on the nitrogen atom, fundamentally altering the electronic and physical properties of the parent heterocycle.

The formation of these quaternary salts, often referred to as N-alkyl N-heterocyclic cations, introduces several key features:

Increased Polarity and Solubility: The ionic nature of these salts generally leads to higher melting points and increased solubility in polar solvents compared to their neutral precursors.

Modified Electronic Properties: The positive charge on the nitrogen atom acts as a strong electron-withdrawing group, influencing the electron density distribution across the entire heterocyclic ring system. This can significantly impact the reactivity of the ring towards nucleophilic and electrophilic attack.

Enhanced Biological Activity: In many instances, the quaternization of N-heterocycles is a key step in the generation of biologically active molecules. The positive charge can facilitate interactions with biological targets such as enzymes and nucleic acids.

Distinctive Features and Research Significance of the 1,6-Naphthyridine (B1220473) Core

Naphthyridines are a group of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms. The 1,6-naphthyridine isomer is a unique scaffold that has garnered considerable attention in medicinal and materials chemistry. nih.govacs.org

The synthesis of the 1,6-naphthyridine ring system can be achieved through various synthetic methodologies, including modifications of the Skraup reaction and Friedlander condensation. acs.org Once formed, the 1,6-naphthyridine core can be further functionalized to generate a diverse library of derivatives with a wide range of applications. Research has shown that 1,6-naphthyridine derivatives exhibit various biological activities and are being investigated for their potential as therapeutic agents. nih.gov

Overview of Quaternized Naphthyridines in Advanced Chemical Research

The quaternization of the nitrogen atoms in the naphthyridine core leads to the formation of naphthyridinium salts. In the case of 1,6-naphthyridine, alkylation can potentially occur at either the N1 or N6 position. The specific site of alkylation can be influenced by steric and electronic factors. For instance, in 1,5-naphthyridines, N-alkylation has been shown to proceed through the formation of a quaternary salt intermediate. mdpi.com

The resulting 1,6-naphthyridinium cations are of significant interest in several areas of chemical research:

As Precursors in Organic Synthesis: The activated nature of the naphthyridinium ring makes it susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

In Materials Science: The planar structure and electronic properties of naphthyridinium salts make them potential candidates for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

In Biological Studies: The ability of these cations to interact with biological macromolecules has led to their investigation as potential therapeutic agents and fluorescent probes.

The specific compound, 6-Methyl-1,6-naphthyridin-6-ium (B372801);iodide, is the product of the quaternization of the N6 nitrogen of 1,6-naphthyridine with methyl iodide. This reaction introduces a methyl group onto the nitrogen atom, creating a positively charged 1,6-naphthyridinium cation with an iodide counter-anion. While specific research findings on this exact compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established principles of N-heterocyclic chemistry and the known reactivity of the 1,6-naphthyridine scaffold.

Data Tables

Table 1: General Properties of 1,6-Naphthyridine and its Methylated Cation

Property1,6-Naphthyridine6-Methyl-1,6-naphthyridin-6-ium
Molecular Formula C₈H₆N₂C₉H₉N₂⁺
Molar Mass 130.15 g/mol 145.18 g/mol (cation)
Charge Neutral+1
Alkylation Site N/AN6
Expected Solubility Soluble in organic solventsSoluble in polar solvents

Table 2: Inferred ¹H NMR Chemical Shifts (ppm) for 1,6-Naphthyridine and its N-Methylated Product

Note: The chemical shifts for the methylated product are estimated based on the known shifts for 1,6-naphthyridine and the expected downfield shift upon N-alkylation. Actual values may vary.

Proton1,6-Naphthyridine (in CDCl₃) chemicalbook.com6-Methyl-1,6-naphthyridin-6-ium;iodide (in DMSO-d₆, Estimated)
H2 ~9.10~9.3-9.5
H3 ~7.52~7.7-7.9
H4 ~8.28~8.5-8.7
H5 ~9.28~9.5-9.7
H7 ~8.76~9.0-9.2
H8 ~7.93~8.1-8.3
N-CH₃ N/A~4.2-4.5

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,6-naphthyridin-6-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N2.HI/c1-11-6-4-9-8(7-11)3-2-5-10-9;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXUXHWQITYHTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C=C1)N=CC=C2.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular and Supramolecular Structure of 6 Methyl 1,6 Naphthyridin 6 Ium Iodide

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide the foundational evidence for the molecular structure of the 6-Methyl-1,6-naphthyridin-6-ium (B372801) cation and confirm the presence of the iodide counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cationic Naphthyridinium Species (¹H, ¹³C, 2D NMR, nOe)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. uobasrah.edu.iq For 6-Methyl-1,6-naphthyridin-6-ium iodide, NMR analysis focuses on the cationic part of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. In the parent 1,6-naphthyridine (B1220473), the proton signals appear at specific chemical shifts (ppm). chemicalbook.com Upon methylation at the N6 position to form the 6-Methyl-1,6-naphthyridin-6-ium cation, significant changes in the chemical shifts of the protons are expected, particularly for those on the pyridinium (B92312) ring containing the quaternized nitrogen. The methyl group protons would introduce a new singlet, typically in the upfield region of the spectrum. The protons on the aromatic rings will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. uobasrah.edu.iq The spectrum of the 6-Methyl-1,6-naphthyridin-6-ium cation would show distinct signals for each of the nine carbons in the naphthyridine core and one for the methyl group. Quaternization of the nitrogen atom generally leads to a downfield shift for the adjacent carbon atoms due to the increased positive charge.

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the position of the methyl group on the N6 nitrogen.

Nuclear Overhauser Effect (nOe): nOe experiments provide information about the spatial proximity of atoms. An nOe enhancement between the protons of the methyl group and the protons on the naphthyridinium ring would provide definitive proof of the N-methylation site and insights into the preferred conformation of the cation in solution.

A representative, though not specific to the title compound, set of NMR data for a related N-methylated heterocyclic compound might look like the following interactive table. Specific shifts and coupling constants for 6-Methyl-1,6-naphthyridin-6-ium iodide would require experimental determination.

Technique Observed Data (Hypothetical) Interpretation
¹H NMRSinglet at ~4.0 ppm (3H), Multiple signals between 7.5-9.5 ppm (6H)Methyl group protons and Aromatic protons
¹³C NMRSignal at ~45 ppm, Signals between 120-150 ppmMethyl carbon, Aromatic carbons
HMBCCorrelation between methyl protons and carbons adjacent to N6Confirms N6-methylation
nOeSpatial correlation between methyl protons and H5/H7 protonsConfirms through-space proximity

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net Aromatic ring stretching vibrations are typically strong in Raman spectra. The technique is particularly useful for studying the vibrations of the naphthyridinium core. Comparison between the FT-IR and Raman spectra can help in assigning vibrational modes based on their symmetries. researchgate.net

A generalized table of expected vibrational frequencies is presented below. Actual values are dependent on experimental conditions.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (Methyl)3000 - 2850FT-IR, Raman
C=C / C=N Ring Stretch1650 - 1400FT-IR, Raman
C-H Bending (In-plane and out-of-plane)1300 - 650FT-IR

High-Resolution Mass Spectrometry (MS) for Molecular Ion Identification

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the 6-Methyl-1,6-naphthyridin-6-ium cation with high precision. This allows for the determination of its elemental formula. In a typical ESI (Electrospray Ionization) HRMS experiment, the compound would be detected as the positive ion, [C₉H₉N₂]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the elemental composition. The presence of isotopes can also be observed. chemguide.co.uk

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The planar geometry of the naphthyridinium cation.

The precise location of the methyl group on the N6 nitrogen atom.

The bond lengths and angles within the cation, which can provide insight into the electronic structure.

The position of the iodide anion relative to the cation in the crystal lattice.

Intermolecular interactions, such as C-H···I hydrogen bonds or π-π stacking between the aromatic rings of adjacent cations, which dictate the supramolecular assembly.

While specific crystallographic data for the title compound is not widely published, data for a related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, illustrates the type of information obtained. nih.gov

Below is an interactive table representing the kind of crystallographic parameters that would be determined.

Parameter Description Example Value (Hypothetical)
Crystal SystemThe symmetry class of the crystal.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.a = 8.5 Å, b = 10.2 Å, c = 14.1 Å, β = 95°
Bond Lengths (e.g., C-N, C-C)The distances between bonded atoms.C-N: ~1.35 Å, C-C: ~1.40 Å
Bond Angles (e.g., C-N-C)The angles between three connected atoms.~120° for sp² hybridized atoms

Advanced Material Characterization Techniques for Supramolecular Assemblies

These techniques are employed to study the organization of molecules on surfaces and in thin films, providing insight into the supramolecular structures formed by 6-Methyl-1,6-naphthyridin-6-ium iodide.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography of materials at the nanoscale. nih.govnih.govfrontiersin.org If 6-Methyl-1,6-naphthyridin-6-ium iodide were deposited as a thin film on a substrate, AFM could be used to:

Image the morphology of the film, revealing whether it forms crystalline domains, amorphous aggregates, or other structures. researchgate.net

Measure the height and dimensions of any self-assembled structures on the surface.

Probe local mechanical or electronic properties of the film.

The ability to visualize molecular arrangements on a surface provides a direct look at the supramolecular assemblies that are hinted at by X-ray diffraction. youtube.com

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. This analysis provides crucial information about the size, shape, and texture of crystalline or amorphous particles, which can influence a material's bulk properties such as solubility, dissolution rate, and bulk density.

While no specific SEM studies on 6-Methyl-1,6-naphthyridin-6-ium iodide have been reported, research on related porous functionalized microspheres demonstrates the utility of this technique. For instance, studies on glycidyl (B131873) methacrylate-based microspheres have shown how variations in synthesis conditions, such as the type of porogenic solvent, can significantly impact the morphology and porous structure of the resulting materials. mdpi.com In such studies, SEM images reveal changes in particle size, surface roughness, and the presence of pores. For example, the use of different solvents can lead to the formation of smaller or larger macrogel agglomerates, directly affecting the material's porosity. mdpi.com

Hypothetical SEM Analysis of 6-Methyl-1,6-naphthyridin-6-ium Iodide:

Should SEM analysis of 6-Methyl-1,6-naphthyridin-6-ium iodide be conducted, it would be anticipated to reveal the crystalline habit of the salt. The resulting micrographs would provide data on the general shape of the crystals (e.g., needles, plates, prisms) and their size distribution. Furthermore, any surface defects, agglomeration, or intergrowth of crystals would be observable.

Parameter Information Gained from SEM Hypothetical Observation for 6-Methyl-1,6-naphthyridin-6-ium Iodide
Particle Size Distribution and average size of crystals.Potentially uniform, sub-micrometer to micrometer-sized crystals.
Morphology Crystalline shape and surface features.Could exhibit a well-defined geometric shape, such as rhombic or needle-like crystals.
Agglomeration Degree to which individual crystals are clustered.The extent of agglomeration would depend on the crystallization conditions.

This table presents hypothetical data that would be obtained from an SEM analysis.

Gas Sorption Measurements for Porous Structure Characterization

Gas sorption analysis, typically using nitrogen or argon as the adsorbate at cryogenic temperatures, is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. This information is critical for applications involving adsorption, catalysis, and separation.

There is currently no published data on the gas sorption properties of 6-Methyl-1,6-naphthyridin-6-ium iodide. However, research into other functionalized materials provides insight into the types of data that can be obtained. For example, studies on porous organic polymers and metal-organic frameworks (MOFs) demonstrate the ability to create materials with high surface areas and tunable porosity. In a study on porous functionalized glycidyl methacrylate-based copolymers, nitrogen adsorption measurements were used to determine the specific surface area, which ranged from 10 to 178 m²/g, and pore volumes from 0.08 to 0.52 cm³/g, depending on the synthetic conditions. mdpi.com

The potential for porosity in a crystalline material like 6-Methyl-1,6-naphthyridin-6-ium iodide would depend on the packing of the ions in the crystal lattice. While many simple ionic salts are not porous, the specific arrangement of the planar 1,6-naphthyridinium cations and iodide anions could potentially lead to the formation of micropores or mesopores.

Hypothetical Gas Sorption Data for 6-Methyl-1,6-naphthyridin-6-ium Iodide:

If this compound were to exhibit porosity, a gas sorption experiment would yield an isotherm, from which the following parameters could be calculated using models such as the Brunauer-Emmett-Teller (BET) theory for surface area and Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) for pore size distribution.

Parameter Unit Hypothetical Value Range
BET Surface Area m²/g<10 (for non-porous) to >100 (if porous)
Total Pore Volume cm³/g<0.1 (for non-porous) to >0.2 (if porous)
Average Pore Diameter nmN/A (for non-porous) or 2-50 (if mesoporous)

This table presents hypothetical data based on whether the material is porous or non-porous.

Mechanistic Investigations of Reactions Involving Naphthyridinium Iodide Salts

Reactivity Patterns of the Naphthyridinium Cation

The positive charge on the nitrogen atom in the 6-methyl-1,6-naphthyridin-6-ium (B372801) cation renders the fused pyridine (B92270) rings electron-deficient. This electronic characteristic is the primary driver for its reactivity, particularly its susceptibility to attack by nucleophiles and its ability to participate in various rearrangement and cycloaddition reactions.

Ring contraction reactions are a class of molecular rearrangements where the number of atoms in a ring is reduced. harvard.eduyoutube.com These reactions can be prompted by various reagents and conditions, including the use of hypervalent iodine compounds. mdpi.comdovepress.com For instance, the treatment of cyclic ketones with reagents like iodobenzene (B50100) diacetate can lead to ring-contracted products. mdpi.com A common mechanism for such transformations is the Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone upon treatment with a base, followed by nucleophilic ring opening. harvard.edu Another relevant pathway is the Wolff rearrangement, which proceeds through a ketene (B1206846) intermediate. harvard.edu

While these reactions are well-documented for various carbocyclic and heterocyclic systems, specific studies detailing the ring contraction of 6-methyl-1,6-naphthyridin-6-ium salts are not extensively reported in the surveyed literature. However, the general principles of these rearrangements suggest potential, albeit hypothetical, pathways. For a naphthyridinium salt, a plausible prerequisite for a Favorskii-type rearrangement would be the presence of a ketone function and a suitable leaving group on an adjacent carbon within a saturated portion of the ring system.

The quaternization of the 1,6-naphthyridine (B1220473) system makes it highly susceptible to nucleophilic attack. The reactivity pattern of the 1,6-naphthyridinium cation is analogous to that of simpler pyridinium (B92312) salts, which are known to react with a variety of nucleophiles. acs.org The positions ortho and para to the positively charged nitrogen atom (C-5, C-7, and C-2 in the case of 1,6-naphthyridinium) are the most electrophilic and, therefore, the primary sites for nucleophilic addition.

The addition of a nucleophile to the 6-methyl-1,6-naphthyridin-6-ium cation can lead to the formation of dihydronaphthyridine derivatives. The regioselectivity of this addition can often be controlled by the nature of the nucleophile and the reaction conditions. For example, studies on related pyridinium systems have shown that the choice of catalyst can direct the addition of nucleophiles to specific positions on the ring. The resulting dihydropyridine (B1217469) or, in this case, dihydronaphthyridine adducts are versatile intermediates for further chemical transformations.

Should a suitable leaving group be present on one of the electrophilic carbon atoms, a nucleophilic aromatic substitution (SNAAr) reaction can occur, leading to the formal replacement of the leaving group by the incoming nucleophile and the retention of the aromatic naphthyridine core.

Naphthyridinium salts, such as 6-methyl-1,6-naphthyridin-6-ium iodide, can serve as precursors to nitrogen ylides. An ylide is a neutral dipolar molecule with a formal negative charge on a carbon atom directly attached to a positively charged heteroatom. chemrxiv.org A 1,6-naphthyridinium ylide can be generated in situ by the deprotonation of a carbon atom adjacent to the quaternized nitrogen, typically from an N-alkyl substituent with an electron-withdrawing group.

Once formed, these naphthyridinium ylides are classified as 1,3-dipoles and can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes). These reactions are powerful methods for constructing five-membered heterocyclic rings. The cycloaddition of a naphthyridinium ylide with an alkene would lead to the formation of a fused, multi-ring system containing a pyrrolidine (B122466) ring. The versatility of this reaction allows for the creation of complex molecular architectures with a high degree of stereocontrol.

Role of the Iodide Counterion in Reaction Pathways and Selectivity

The counterion in an ionic salt can play a significant role in its chemical reactivity, although it is often considered a "spectator" ion. In the case of 6-methyl-1,6-naphthyridin-6-ium iodide, the iodide anion can influence reaction pathways and selectivity through several mechanisms.

Firstly, the nucleophilicity of the iodide ion itself could lead to competitive reactions. For instance, in the presence of an oxidizing agent, iodide can be converted to a more electrophilic iodine species, which can then participate in iodination reactions with other substrates present in the reaction mixture. acs.org Secondly, the iodide counterion can affect the solubility and aggregation state of the naphthyridinium salt in various solvents, which in turn can modulate its reactivity.

Computational Chemistry in Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. These methods allow for the detailed study of reaction pathways, the characterization of transition states, and the prediction of product selectivity.

DFT calculations can provide valuable insights into the reactivity of the 6-methyl-1,6-naphthyridin-6-ium cation. By modeling the reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. This information is crucial for understanding why certain products are formed preferentially over others.

For nucleophilic addition reactions, DFT can be used to calculate the relative energies of the transition states leading to addition at different positions on the naphthyridinium ring, thereby predicting the regioselectivity of the reaction. In the context of 1,3-dipolar cycloadditions, DFT can elucidate the stereochemical outcome by comparing the activation barriers for different modes of approach of the ylide and the dipolarophile.

Furthermore, computational studies can explore the influence of substituents and the solvent environment on the reaction mechanism. Global and local reactivity indices derived from DFT calculations can also help in understanding the role of catalysts and the intrinsic reactivity of the species involved.

Below is a table summarizing the application of DFT in studying reactions of systems analogous to naphthyridinium salts:

Reaction Type StudiedComputational MethodKey Findings
NHC-catalyzed [2+2] cycloadditionDFTThe cycloaddition step was identified as the rate- and stereoselectivity-determining step.
NHC-catalyzed intramolecular crossed-benzoin reactionDFTThe ring-closure process was found to be the stereoselectivity-determining step.
Addition of carbenes to thioketonesDFTThe reactivity of the reactants was rationalized using local electronic properties and reactivity indices.

Molecular Dynamics (MD) Simulations of Reactive Intermediates

While specific molecular dynamics (MD) simulations for reactive intermediates involving 6-Methyl-1,6-naphthyridin-6-ium;iodide are not extensively documented in publicly available literature, insights can be drawn from studies on analogous pyridinium salts. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their complexes at an atomic level. For pyridinium iodide, MD simulations have been employed to investigate reorientational motions and the influence of intermolecular forces on the dynamics of the pyridinium cation and the iodide anion in the crystalline state. nih.gov

These simulations, often performed as a function of temperature and pressure, reveal key details about the rotational dynamics of the pyridinium cation. nih.gov The data generated from such simulations, including correlation times and activation energies for motion, can be compared with experimental results from techniques like quasielastic neutron scattering (QENS) and nuclear magnetic resonance (NMR) to validate the computational model. nih.gov

In the context of reactive intermediates, MD simulations could elucidate the structure and stability of transient species formed during a chemical reaction. For instance, in reactions where the naphthyridinium salt acts as a precursor to a radical species, simulations could model the geometry, solvent interactions, and lifetime of this radical intermediate. Although direct simulation data for this compound is sparse, the principles from simulations of similar heterocyclic cations are applicable. For example, computational studies on pyridinium-based systems have explored their interaction with surfaces and other molecules, detailing the noncovalent interactions that govern their behavior. rsc.org These studies highlight the importance of interactions such as cation-π, hydrogen bonding, and electrostatic forces in determining the orientation and reactivity of the heterocyclic cation. rsc.org

Interactive Data Table: Simulation Parameters for Pyridinium Iodide Dynamics

Analysis of Catalytic Cycles and Hydrogen Bonding Effects in Reactions

The catalytic activity of pyridinium salts, and by extension N-methylated naphthyridinium salts, is a subject of significant research, particularly in the realm of organic synthesis. These compounds can act as catalysts or catalyst precursors in a variety of transformations. Their reactivity is often linked to their ability to act as electron acceptors, forming charge-transfer (CT) complexes that can be activated, for instance, by visible light. rsc.org

A plausible catalytic cycle involving a naphthyridinium salt could begin with the formation of a CT complex with an electron-rich substrate. rsc.org Photoexcitation of this complex can lead to a single-electron transfer (SET) event, generating a radical cation from the substrate and a naphthyridinyl radical. This radical intermediate can then participate in the desired chemical transformation. The catalytic cycle is completed by the regeneration of the ground-state naphthyridinium salt. Mechanistic studies on pyridinium salts in enantioselective alkylations have proposed the co-existence of both in-cage radical combination and radical chain mechanisms. rsc.org

Hydrogen bonding plays a crucial role in directing the stereochemistry and influencing the reaction rates in these catalytic systems. In reactions involving pyridinium salts with hydroxy-functionalized side chains, both 'intra-ionic' and 'inter-ionic' hydrogen bonds between the cation's hydroxyl group and the halide anion have been identified through X-ray crystallography. nih.gov These interactions can control the local structure and orientation of the reactants. nih.gov

Furthermore, computational studies on pyridinium-based ionic liquids have shown that the hydrogen atoms on the pyridinium ring can act as hydrogen bond donors, interacting with anions or solvent molecules. acs.orgnih.gov The strength of these hydrogen bonds can be influenced by the nature of the anion and the solvent. acs.orgnih.gov For instance, in a reaction medium, hydrogen bonding between the 6-Methyl-1,6-naphthyridin-6-ium cation and the iodide anion or other species can affect the solubility, stability, and electrophilicity of the cation, thereby modulating its catalytic activity. In some cases, the reorientation of the pyridinium cation can be strongly affected by N-H···O hydrogen bonds between the cation and the anion. nih.gov

Interactive Data Table: Key Interactions in Pyridinium Salt Catalysis

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies for Naphthyridinium Iodides

The synthesis of 1,6-naphthyridine (B1220473) derivatives has traditionally relied on established methods such as the Skraup synthesis and Friedländer condensation. researchgate.net However, the growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic routes.

Future research will likely focus on:

Multi-component reactions: These reactions, which combine three or more reactants in a single step, offer a highly efficient and atom-economical approach to complex molecules. The development of new multi-component reactions for the synthesis of 1,6-naphthyridine-2,5-diones using readily available starting materials under ultrasound irradiation in water is a promising direction. researchgate.net

Catalyst-driven processes: The use of catalysts, such as camphor (B46023) sulfonic acid (CSA), has shown promise in the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. ekb.eg Further exploration of novel catalysts, including reusable and environmentally benign options, will be crucial.

Flow chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, making them an attractive alternative to traditional batch processes for the synthesis of naphthyridinium salts.

A recent development in this area is the mild and straightforward synthesis of fused polycyclic 1,6-naphthyridin-4-amines via a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation. nih.gov This protocol is notable for its good to excellent yields and scalability. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages
Multi-component reactionsOne-pot synthesis with multiple reactantsHigh efficiency, atom economy, reduced waste
Catalyst-driven processesUse of catalysts to promote reactionsIncreased reaction rates, selectivity, milder conditions
Flow chemistryContinuous reaction in a reactorImproved safety, scalability, precise control
Friedel–Crafts annulationIntramolecular cyclizationAccess to fused polycyclic systems, high yields

Advanced Computational Approaches for Predicting Unexplored Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of novel compounds. For N-alkylated 1,6-naphthyridinium salts, computational methods can provide valuable insights into:

Electronic structure and reactivity: DFT calculations can elucidate the electron distribution within the 1,6-naphthyridinium cation, identifying sites susceptible to nucleophilic or electrophilic attack. This knowledge is crucial for designing new reactions and understanding reaction mechanisms.

Spectroscopic properties: Computational models can predict spectroscopic data, such as NMR and UV-Vis spectra, aiding in the characterization of new compounds.

Interaction with other molecules: Modeling the non-covalent interactions between the 1,6-naphthyridinium cation and other molecules is essential for predicting its behavior in supramolecular assemblies and biological systems.

Recent studies have utilized DFT to investigate the antimicrobial properties of naphthyridine derivatives, correlating computational predictions with experimental results. masterorganicchemistry.com The application of such methods to 6-Methyl-1,6-naphthyridin-6-ium (B372801);iodide will be instrumental in guiding the exploration of its potential applications.

Exploration of New Supramolecular Architectures with Tailored Naphthyridinium Cations

The planar structure and positive charge of the 6-Methyl-1,6-naphthyridin-6-ium cation make it an excellent building block for the construction of novel supramolecular architectures. These organized assemblies can exhibit unique properties and functions.

Future research in this area is expected to explore:

Host-guest chemistry: The 1,6-naphthyridinium cation can act as a guest, binding within the cavity of macrocyclic hosts like cucurbiturils. nih.gov The thermodynamics and kinetics of such complexation can be studied to develop new sensors or drug delivery systems. nih.gov

Self-assembly: Under specific conditions, 1,6-naphthyridinium salts can self-assemble into well-defined nanostructures, such as wires, ribbons, or vesicles. The properties of these materials can be tuned by modifying the structure of the cation.

Crystal engineering: The ability to control the packing of 1,6-naphthyridinium cations and iodide anions in the solid state can lead to the design of materials with specific optical or electronic properties.

The formation of charge-transfer complexes between electron-rich and electron-poor aromatic systems is a key driving force in the formation of many supramolecular structures. The electron-deficient nature of the 1,6-naphthyridinium ring suggests that it could form interesting complexes with electron-rich aromatic compounds.

Integration of Naphthyridinium Salts in Next-Generation Catalytic Systems

The potential of N-heterocyclic carbenes (NHCs) as ligands in organometallic catalysis is well-established. While not a direct precursor, the 1,6-naphthyridinium scaffold could be explored for the development of novel ligand systems.

Furthermore, the Lewis acidic nature of the 1,6-naphthyridinium cation itself could be harnessed for catalysis. It could potentially act as an organocatalyst for various organic transformations, activating substrates through non-covalent interactions.

Future research may investigate the use of 6-Methyl-1,6-naphthyridin-6-ium;iodide or related salts as:

Phase-transfer catalysts: Their ionic nature could facilitate the transfer of reactants between immiscible phases, enhancing reaction rates.

Photoredox catalysts: The photophysical properties of the 1,6-naphthyridinium core could be exploited in light-driven chemical transformations.

Unraveling Complex Reactivity Patterns and Deeper Mechanistic Insights for Naphthyridinium Derivatives

A thorough understanding of the reactivity of the 1,6-naphthyridinium system is fundamental to unlocking its full potential. The presence of two nitrogen atoms in the bicyclic system leads to a complex reactivity profile.

Key areas for future mechanistic studies include:

Nucleophilic addition reactions: The electron-deficient nature of the 1,6-naphthyridinium ring makes it susceptible to nucleophilic attack. Detailed mechanistic studies, combining experimental kinetics and computational modeling, can provide a deeper understanding of the factors controlling the regioselectivity and stereoselectivity of these reactions. youtube.com The mechanism of nucleophilic addition to carbonyls, a related process, involves the attack of a nucleophile on the electrophilic carbon, which can be analogous to the attack on the electron-deficient carbons of the naphthyridinium ring. masterorganicchemistry.com

Dearomatization reactions: Nucleophilic addition can lead to dearomatization of the naphthalene (B1677914) ring system, a process that can be highly dependent on the nature of the nucleophile and reaction conditions. nih.govresearchgate.net Understanding and controlling this reactivity is crucial for synthetic applications.

Ring-opening and rearrangement reactions: Under certain conditions, the 1,6-naphthyridinium ring may undergo ring-opening or rearrangement reactions, leading to the formation of novel heterocyclic systems.

By systematically investigating these fundamental aspects of reactivity, chemists can develop new synthetic methodologies and design novel functional molecules based on the 1,6-naphthyridinium scaffold.

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